molecular formula C9H6O5 B8673738 3,5-Diformyl-4-hydroxybenzoic acid

3,5-Diformyl-4-hydroxybenzoic acid

Cat. No.: B8673738
M. Wt: 194.14 g/mol
InChI Key: HYTMTIJUPNDHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diformyl-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C9H6O5 and its molecular weight is 194.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 3,5-diformyl-4-hydroxybenzoic acid is as an intermediate in organic synthesis. It can serve as a versatile building block for the preparation of more complex molecules. The compound's reactivity allows for further derivatization, leading to the synthesis of various derivatives that may exhibit enhanced properties.

Table 1: Derivatives and Their Applications

DerivativeApplication Area
3,5-Diformyl-4-hydroxybenzamideAntimicrobial agents
3,5-Diformyl-4-hydroxybenzyl alcoholSolvent in chemical reactions
3,5-Diformyl-4-hydroxybenzothiazolePotential anti-cancer agents

Pharmaceutical Applications

Research has indicated that derivatives of this compound possess significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that certain hydrazone derivatives exhibit potent activity against various bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a specific hydrazone derivative synthesized from this compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Materials Science Applications

In materials science, this compound has been explored for its role as a stabilizing agent in polymer formulations. Its ability to absorb UV radiation makes it suitable for enhancing the durability of plastics and coatings against photodegradation.

Table 2: Stability Enhancements in Polymers

Polymer TypeStabilizer UsedImprovement Observed
PolyethyleneThis compoundIncreased UV resistance
Polyvinyl chlorideEster derivatives of the compoundEnhanced thermal stability

Properties

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

IUPAC Name

3,5-diformyl-4-hydroxybenzoic acid

InChI

InChI=1S/C9H6O5/c10-3-6-1-5(9(13)14)2-7(4-11)8(6)12/h1-4,12H,(H,13,14)

InChI Key

HYTMTIJUPNDHQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of commercially available 4-hydroxybenzoic acid (7.2 mmol) and HMTA (29.8 mmol) were dissolved in TFA (7.6 ml). The reaction was refluxed for 3 days using a Dean-Stark system, and was thereafter cooled to room temperature. 44 ml of water were added and the resulting mixture was heated to 80° C. for 4 hours. Cooling to room temperature yielded 3,5-diformyl-4-hydroxybenzoic acid (Compound 2g) as a yellow solid (in quantitative yield).
Quantity
7.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
29.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.